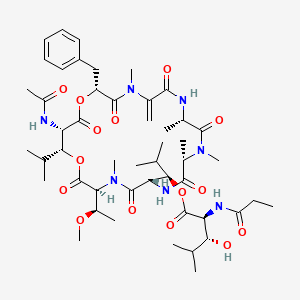![molecular formula C22H22Cl3N5O B1674099 4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride CAS No. 183499-56-1](/img/structure/B1674099.png)
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride
概要
説明
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride is a small molecule inhibitor that targets farnesyl protein transferase and geranylgeranyl protein transferase type-I. It is primarily used in scientific research for its ability to inhibit the prenylation of proteins, which is a post-translational modification essential for the function of several oncogenic proteins, including Ras .
作用機序
Target of Action
L-778123 Dihydrochloride is a dual inhibitor of Farnesyl Protein Transferase (FPTase) and Geranylgeranyl Protein Transferase Type-I (GGPTase-I) . These enzymes play a crucial role in the post-translational modification of proteins, including the Ras family of proteins, which are involved in cell signaling pathways .
Mode of Action
L-778123 Dihydrochloride inhibits FPTase and GGPTase-I by binding to their active sites, preventing them from catalyzing the addition of farnesyl or geranylgeranyl groups to their target proteins . This inhibition disrupts the normal function of these proteins, many of which are involved in cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by L-778123 Dihydrochloride is the prenylation pathway. Prenylation is a process where lipid groups are added to proteins, allowing them to anchor to cell membranes and participate in cell signaling . By inhibiting FPTase and GGPTase-I, L-778123 Dihydrochloride disrupts this pathway, affecting the function of many proteins, including those in the Ras family .
Result of Action
Inhibition of FPTase and GGPTase-I by L-778123 Dihydrochloride can lead to a variety of cellular effects. For example, it has been shown to inhibit the proliferation of certain types of cancer cells . It also inhibits the activation of lymphocytes, a type of white blood cell .
生化学分析
Biochemical Properties
L-778123 Dihydrochloride interacts with enzymes such as FPTase and GGPTase-I, inhibiting their function with IC50 values of 2 nM and 98 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
L-778123 Dihydrochloride has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of bone marrow leukemia cell lines with IC50 values ranging from 0.2 μM to 1.8 μM . It also inhibits the activation and function of lymphocytes in human PBMC .
Molecular Mechanism
At the molecular level, L-778123 Dihydrochloride exerts its effects by inhibiting the prenylation of proteins such as H-RAS, thereby suppressing the phosphorylation of MEK-1/2 . This leads to changes in gene expression and impacts cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-778123 Dihydrochloride have been observed to change over time. For instance, it has been shown to inhibit the isoprenylation of HDJ2 and Rap1A in dog PBMC cells over a period of 7 days .
Dosage Effects in Animal Models
The effects of L-778123 Dihydrochloride vary with different dosages in animal models. At a dosage of 50 mg/kg/day, it inhibits the isoprenylation of HDJ2 and Rap1A in dog PBMC cells .
Metabolic Pathways
L-778123 Dihydrochloride is involved in the metabolic pathways of protein prenylation. It interacts with enzymes such as FPTase and GGPTase-I, affecting metabolic flux and metabolite levels .
Transport and Distribution
Its ability to inhibit protein prenylation suggests that it may interact with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in inhibiting protein prenylation, it is likely that it localizes to compartments or organelles where this process occurs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride involves multiple steps, including the formation of a phenylpiperazine skeleton and subsequent modifications to introduce the necessary functional groups. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and stringent quality control measures to meet research-grade standards .
化学反応の分析
Types of Reactions
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenylpiperazine skeleton.
Reduction: Used to reduce any oxidized intermediates during synthesis.
Substitution: Commonly used to introduce various substituents on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
科学的研究の応用
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein prenylation.
Biology: Employed in cell culture studies to investigate the role of prenylated proteins in cell signaling and growth.
Medicine: Explored as a potential therapeutic agent in cancer research, particularly for targeting Ras-driven tumors.
Industry: Utilized in the development of new drugs and therapeutic strategies
類似化合物との比較
Similar Compounds
Tipifarnib: Another farnesyl transferase inhibitor used in cancer research.
Lonafarnib: A similar compound that also targets protein prenylation.
BMS-214662: A farnesyl transferase inhibitor with a different chemical structure
Uniqueness
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride is unique due to its dual inhibition of both farnesyl protein transferase and geranylgeranyl protein transferase type-I, making it a versatile tool in research. Its ability to inhibit multiple prenylation pathways provides a broader scope of action compared to other inhibitors .
特性
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O.2ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;;/h1-7,10,12,16H,8-9,13-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGJWEBJQJQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183499-56-1 | |
| Record name | L-778123 Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)












![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)
